1-(2,4-Dichlorophenyl)prop-2-yn-1-one is typically synthesized via Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2,4-dichloroacetophenone with an appropriate aldehyde, often in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate ion from the acetophenone derivative, followed by nucleophilic attack on the carbonyl group of the aldehyde. Subsequent dehydration yields the desired 1-(2,4-dichlorophenyl)prop-2-yn-1-one derivative.
The structure of 1-(2,4-dichlorophenyl)prop-2-yn-1-one comprises a planar 2,4-dichlorophenyl ring connected to a prop-2-yn-1-one moiety. The presence of the alkyne group (prop-2-yn-1-one) introduces rigidity and linearity to the molecule, influencing its overall shape and potential interactions with biological targets. The chlorine atoms in the 2 and 4 positions of the phenyl ring further contribute to the molecule's electronic distribution and steric properties. These structural features influence the molecule's physicochemical properties and biological activities. [, , , , , , , , , , , , , , , , ]
While the specific mechanism of action of 1-(2,4-dichlorophenyl)prop-2-yn-1-one depends on the biological context, its activity is likely related to its ability to interact with various enzymes and receptors. For example, in the context of cancer cell lines, a derivative of 1-(2,4-dichlorophenyl)prop-2-yn-1-one, KB-34 (3-phenyl-1-(2,4,6-tris(methoxymethoxy)phenyl)prop-2-yn-1-one) exhibited anti-metastatic activity. It achieved this by inhibiting the activation of NF-κB and suppressing the expression of matrix metalloproteinase-7 (MMP-7), a key enzyme involved in cancer cell invasion and metastasis. KB-34 also induced heme oxygenase-1 (HO-1) expression and increased the levels of the cyclin-dependent kinase inhibitor p21, both of which contribute to its anti-cancer effects. These findings highlight the potential of 1-(2,4-dichlorophenyl)prop-2-yn-1-one derivatives to modulate critical signaling pathways involved in cancer progression.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2